![molecular formula C5H5F2N3 B1407003 (4,6-Difluoro-3H-pyridin-2-ylidene)hydrazine CAS No. 837364-98-4](/img/structure/B1407003.png)
(4,6-Difluoro-3H-pyridin-2-ylidene)hydrazine
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Overview
Description
(4,6-Difluoro-3H-pyridin-2-ylidene)hydrazine, or DFH, is a hydrazine derivative that has been used in various scientific research applications. It is a colorless, low-molecular weight compound with a pK a of 8.6 and a melting point of 69-70°C. DFH is a versatile reagent that has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds and polymers. It has also been used in the preparation of various pharmaceuticals, such as antifungal agents and antineoplastic agents.
Scientific Research Applications
Polymer Research
This compound may be used in the synthesis of polymers where the introduction of fluorine atoms can enhance performance, particularly in polymer-based solar cells .
Pharmaceutical Development
Hydrazine derivatives are often used in pharmaceuticals due to their reactivity and ability to form various heterocyclic compounds that have therapeutic potential .
Water Treatment
In water treatment processes, hydrazine derivatives can serve as deoxygenating agents to remove oxygen and protect against corrosion .
Agriculture
These compounds have applications in agriculture, potentially as precursors for the synthesis of biodegradable pesticides and herbicides .
Material Science
In material science, such derivatives could be involved in the creation of advanced materials with specific properties for industrial applications .
Optoelectronics
Given the structural similarity to other heterocyclic compounds that have been used in optoelectronics, this compound might find application in the development of devices like solar cells and LEDs .
properties
IUPAC Name |
(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYSUNHNNREJTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=NC1=NN)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91754394 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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